BQR-695 -

BQR-695

Catalog Number: EVT-263733
CAS Number:
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BQR-695 is an antimalarial compound. It inhibits recombinant P. vivax and human phosphatidylinositol 4-kinase (PI4K; IC50s = 3.5 and 90 nM, respectively). BQR-695 induces schizont-stage arrest and death of P. falciparum (IC50 = ~70 nM) without inducing cytotoxicity in mature red blood cells (RBCs).
BQR695, also known as BQR695 NVP-BQR695, is a potent and selective PI4K inhibitor.
Source and Classification

BQR-695 was identified through a high-throughput screening process designed to find inhibitors of Plasmodium phosphatidylinositol 4-kinase. This screening utilized a library of compounds and aimed to discover new chemical entities that could effectively combat malaria. The compound is classified under quinoxaline derivatives, which are known for their biological activity against various protozoan parasites, including those causing malaria and cryptosporidiosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of BQR-695 involves several key steps typical for quinoxaline derivatives. The initial synthesis is based on established methodologies for creating imidazopyrazine and pyrazolopyridine analogs. Detailed synthetic routes often include:

  1. Formation of the Quinoxaline Core: This typically involves cyclization reactions where appropriate precursors undergo condensation.
  2. Functionalization: Subsequent reactions introduce specific substituents that enhance biological activity or selectivity.
  3. Purification: Techniques such as column chromatography or recrystallization are employed to isolate the final product.

The specific synthetic pathway for BQR-695 has been described in various studies, emphasizing its reproducibility and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of BQR-695 can be characterized by its unique arrangement of atoms that facilitates its interaction with the target enzyme. Key features include:

  • Core Structure: BQR-695 features a quinoxaline backbone, which is crucial for its inhibitory activity.
  • Substituents: The presence of specific functional groups enhances its binding affinity to phosphatidylinositol 4-kinase.

Data from X-ray crystallography and computational modeling studies provide insights into the precise interactions between BQR-695 and its target, including hydrogen bonding patterns and hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Chemical Reactions Analysis

Reactions and Technical Details

BQR-695 participates in various chemical reactions that are essential for its biological activity:

  1. Enzymatic Inhibition: The primary reaction involves the competitive inhibition of phosphatidylinositol 4-kinase, which is crucial for the survival and proliferation of Plasmodium parasites.
  2. Resistance Mechanisms: Studies have shown that mutations in the target enzyme can lead to resistance against BQR-695, indicating the dynamic nature of drug-target interactions.

Research indicates that resistance can arise through copy number variations or specific mutations within the pfpi4k gene, underscoring the importance of continuous monitoring in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which BQR-695 exerts its effects involves:

  1. Target Engagement: BQR-695 binds to the active site of phosphatidylinositol 4-kinase, inhibiting its enzymatic activity.
  2. Disruption of Lipid Signaling: By inhibiting this kinase, BQR-695 disrupts lipid signaling pathways critical for parasite development and survival.

In vitro assays have demonstrated that BQR-695 can induce cell cycle arrest in Plasmodium parasites, leading to their death without significant toxicity to host red blood cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BQR-695 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility depending on pH, which can affect its bioavailability.
  • Stability: It remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm these properties during compound characterization .

Applications

Scientific Uses

BQR-695 has significant potential applications in scientific research:

  1. Antimalarial Drug Development: As a potent inhibitor of phosphatidylinositol 4-kinase, it serves as a lead compound in developing new antimalarial therapies.
  2. Resistance Studies: Its interaction with Plasmodium provides a model for studying drug resistance mechanisms, essential for future drug design efforts.

Research continues to explore its efficacy across different life cycle stages of malaria parasites, aiming to establish it as a viable treatment option amid rising resistance concerns .

Introduction to BQR-695

Discovery and Classification of BQR-695 as a Small-Molecule Inhibitor

BQR-695 (NVP-BQR695) is a quinoxaline-derived small-molecule inhibitor first identified through targeted drug discovery efforts aimed at phosphatidylinositol 4-kinases (PI4Ks). It was specifically optimized to inhibit the Plasmodium variant of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), exhibiting an exceptionally low half-maximal inhibitory concentration (IC50) of 3.5 nM against the parasitic enzyme [3] [5] [10]. In parallel, it demonstrated activity against the human orthologue (hPI4KIIIβ) with an IC50 of 80–90 nM, establishing its classification as a potent, ATP-competitive kinase inhibitor [1] [6] [10]. The compound’s chemical designation is 2-{[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino}-N-methylacetamide (CAS No. 1513879-21-4), with a molecular weight of 352.39 g/mol and the molecular formula C19H20N4O3 [5] [8] [10]. Its discovery stemmed from medicinal chemistry efforts to refine the antimalarial activity of the imidazopyrazine scaffold, leading to BQR-695’s distinct quinoxaline core optimized for binding specificity within the ATP-binding pocket of PI4KIIIβ [3] [6].

Table 1: Biochemical Properties of BQR-695

PropertyValueSource
CAS Number1513879-21-4 [5] [8] [10]
Molecular FormulaC19H20N4O3 [1] [6]
Molecular Weight352.39 g/mol [5] [8]
IC50 (PfPI4KIIIβ)3.5 nM [3] [6]
IC50 (hPI4KIIIβ)80–90 nM [1] [10]
Solubility (DMSO)50–70 mg/mL [5] [10]

Structural and Functional Classification of PI4KIIIβ Inhibitors

BQR-695 belongs to the quinoxaline-aminomethylacetamide class of PI4K inhibitors, characterized by a planar quinoxaline heterocycle linked to a substituted phenyl ring via a dimethoxyaryl group and an acetamide side chain terminating in an N-methyl group. This scaffold confers high binding affinity through critical interactions with the PI4KIIIβ catalytic site: (1) hydrogen bonding between the acetamide carbonyl and backbone amides in the kinase hinge region, (2) π-π stacking of the quinoxaline ring with hydrophobic residues, and (3) hydrophobic contacts involving the dimethoxyphenyl moiety [6] [8] [10]. Functionally, BQR-695 is classified as a type I ATP-competitive inhibitor, binding the active conformation of PI4KIIIβ and preventing phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) [3] [5]. This inhibition depletes intracellular PI4P pools, disrupting PI4P-dependent membrane trafficking and signaling pathways. Its selectivity profile is notable: while engineered for Plasmodium PI4KIIIβ (PfPI4KIIIβ), it retains cross-reactivity with the human enzyme (hPI4KIIIβ) at a ~23-fold lower potency, attributed to subtle differences in the ATP-binding pocket topology between species [1] [3] [6].

Table 2: Structural Determinants of BQR-695 Binding to PI4KIIIβ

Structural FeatureRole in Target Engagement
Quinoxaline CoreFacilitates π-π stacking with conserved hydrophobic residues (e.g., Phe, Tyr) in ATP-binding cleft
Dimethoxyphenyl RingAnchors compound in hydrophobic pocket via van der Waals interactions; methoxy groups enhance affinity
Acetamide LinkerForms hydrogen bonds with catalytic loop residues (e.g., Asp, Lys)
N-Methyl GroupOptimizes solubility and reduces off-target effects by minimizing ionic interactions

Historical Context: From Antimalarial Research to Antiviral Applications

The development of BQR-695 originated in antimalarial drug discovery. Initial phenotypic screens identified imidazopyrazines as potent inhibitors of Plasmodium blood-stage replication, with forward genetic resistance mapping revealing PfPI4KIIIβ as the target [3]. BQR-695 emerged as an optimized analogue within this chemotype, designed to enhance potency and pharmacokinetics. Mechanistically, it disrupts Plasmodium cytokinesis by inhibiting PfPI4KIIIβ-mediated PI4P production, which is essential for Rab11A-dependent vesicle trafficking during merozoite membrane assembly. Treatment with 0.5 µM BQR-695 causes rapid redistribution of the PI4P biosensor GFP-PHOsh2 from internal membranes to the parasite plasma membrane, confirming intracellular PI4P depletion. This leads to schizont-stage arrest characterized by incomplete merozoite formation, preventing erythrocyte reinvasion [3] [5] [6]. Crucially, BQR-695 exhibits no toxicity against human red blood cells (RBCs) at therapeutic concentrations, underscoring its selectivity window [5] [6].

In a pivotal therapeutic expansion, BQR-695 was repurposed as a broad-spectrum antiviral agent. This shift was driven by the recognition that human coronaviruses (HCoVs), including HCoV-OC43, HCoV-NL63, and HCoV-229E, hijack host PI4KIIIβ to generate replication organelles at the trans-Golgi network (TGN) [2]. Pharmacological inhibition of PI4KIIIβ by BQR-695 significantly diminished HCoV replication in cultured cells (MRC-5 and Caco-2 lines) by blocking viral particle transport. This effect operates via the protein kinase D (PKD)-PI4KIIIβ axis: PKD activates PI4KIIIβ to produce PI4P, which recruits effector proteins for Golgi-derived vesicle fission. BQR-695 disrupts this cascade, preventing the formation of PI4P-enriched membranes critical for coronavirus assembly and egress [2]. The compound’s efficacy across Plasmodium and diverse viruses underscores PI4KIIIβ as a conserved host-pathogen vulnerability, enabling a single-inhibitor strategy against phylogenetically distinct pathogens.

Table 3: Evolution of BQR-695 Applications Across Pathogens

Pathogenic ContextMechanism of ActionCellular PhenotypeExperimental Evidence
Plasmodium falciparumInhibits PfPI4KIIIβ → Depletes PI4P → Disrupts Rab11A-mediated merozoite membrane biogenesisSchizont-stage arrest; incomplete cytokinesisIC50 = 3.5 nM; GFP-PHOsh2 redistribution [3] [6]
Human CoronavirusesInhibits hPI4KIIIβ → Blocks PKD-dependent PI4P production → Prevents TGN-derived vesicle transportReduced viral RNA synthesis and particle egressDose-dependent reduction in HCoV titres (MRC-5/Caco-2) [2]

Concluding RemarksBQR-695 exemplifies a rationally designed small-molecule inhibitor whose trajectory spans from targeted antimalarial development to repurposed antiviral therapy. Its structural optimization for PI4KIIIβ inhibition enables dual-pathogen targeting by exploiting a shared reliance on PI4P-dependent membrane dynamics—whether in Plasmodium merozoite formation or coronavirus Golgi trafficking. This mechanistic convergence highlights PI4KIIIβ as a druggable node at the host-pathogen interface, positioning BQR-695 as a versatile tool for probing PI4P biology and a promising scaffold for broad-spectrum antipathogen agents.

Properties

Product Name

BQR-695

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23)

InChI Key

LYPCULYCGFOIDA-UHFFFAOYSA-N

SMILES

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC

Solubility

Soluble in DMSO

Synonyms

NVP-BQR695; NVP-BQR-695; NVP-BQR 695; BQR695; BQR-695; BQR 695.

Canonical SMILES

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.